molecular formula C10H13NO4 B2693868 3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid CAS No. 1343273-67-5

3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid

Cat. No.: B2693868
CAS No.: 1343273-67-5
M. Wt: 211.217
InChI Key: QWOZMASHQFUKLK-UHFFFAOYSA-N
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Description

3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid is an organic compound that features both an acetamido group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with acetamide under acidic conditions to form the intermediate 3-acetamido-5-methylfuran. This intermediate is then subjected to a series of reactions, including oxidation and carboxylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves the use of biobased deep eutectic solvents (DESs) containing choline chloride and various organic acids. This method is advantageous due to its environmentally friendly nature and high efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include 3-acetamido-5-carboxyfuran and various substituted derivatives of the original compound.

Scientific Research Applications

3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Acetamido-5-acetylfuran: Another derivative of furan with similar structural features.

    3-Acetamido-5-carboxyfuran:

Uniqueness

3-Acetamido-3-(5-methylfuran-2-yl)propanoic acid is unique due to its combination of an acetamido group and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-acetamido-3-(5-methylfuran-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-6-3-4-9(15-6)8(5-10(13)14)11-7(2)12/h3-4,8H,5H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOZMASHQFUKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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